Superior Platelet Function Preservation Compared to Ibrutinib in ITP
(E)-Rilzabrutinib demonstrates a critical differentiation in safety, specifically regarding platelet function, when compared to the irreversible BTK inhibitor ibrutinib. This is a key differentiator for its use in thrombocytopenic disorders. Data indicates that while ibrutinib significantly impairs platelet aggregation, (E)-rilzabrutinib does not. [1] [2]
| Evidence Dimension | Effect on Platelet Aggregation |
|---|---|
| Target Compound Data | Does not inhibit platelet aggregation |
| Comparator Or Baseline | Ibrutinib (Irreversible BTK inhibitor): Inhibits platelet aggregation |
| Quantified Difference | Qualitative difference in a key functional assay, directly impacting clinical safety and therapeutic index in ITP. |
| Conditions | Preclinical assays and clinical observation in Immune Thrombocytopenia (ITP) patient populations. |
Why This Matters
This differential effect on platelet function makes (E)-rilzabrutinib uniquely suitable for research in thrombocytopenic disorders where platelet preservation is critical, whereas ibrutinib is contraindicated.
- [1] Von Hundelshausen P, et al. Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time. Front Pharmacol. 2021;12:749469. View Source
- [2] Kuter DJ, et al. Rilzabrutinib, an Oral BTK Inhibitor, in Immune Thrombocytopenia. N Engl J Med. 2022;386(15):1421-1431. View Source
